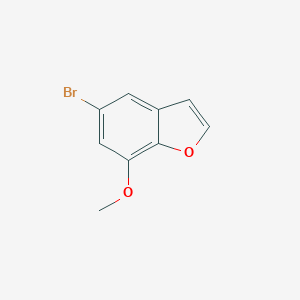

5-Bromo-7-methoxybenzofuran

Descripción general

Descripción

5-Bromo-7-methoxybenzofuran is a compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methoxybenzofuran can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, are involved in various chemical reactions . For instance, they can undergo reactions with various aldehydes to form Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-methoxybenzofuran include a density of 1.5±0.1 g/cm³, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Benzofuran Schiff Bases

5-Bromo-7-methoxybenzofuran is used as a starting compound in the synthesis of benzofuran Schiff bases . The compound is synthesized by bromination of o-vanillin and then condensed with diethylbromomelonate to obtain 5-bromo-7-methoxy benzofuran-2-ethyl carboxylate . This compound is then converted into hydrazide and further into Schiff bases by condensing with various aldehydes .

Antibacterial and Antifungal Applications

The Schiff bases synthesized from 5-Bromo-7-methoxybenzofuran have shown promising antibacterial and antifungal properties . These compounds have been screened in vitro for their antimicrobial activity against a variety of bacterial strains such as S.aureus, Salmonella paratyphi, and E. Coli .

Pharmacological Applications

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have been found to have a wide range of pharmacological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Drug Development

Due to their diverse pharmacological activities, benzofuran compounds like 5-Bromo-7-methoxybenzofuran are being developed into potential therapeutic drugs . For example, a recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Synthesis of Novel Molecules

5-Bromo-7-methoxybenzofuran offers immense potential as a versatile material for studying various biological processes and synthesizing novel molecules. It is widely used in scientific research for this purpose.

Construction of Benzofuran Rings

Recent advances in synthetic techniques have enabled the construction of complex benzofuran ring systems using 5-Bromo-7-methoxybenzofuran . These methods have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .

Mecanismo De Acción

Target of Action

5-Bromo-7-methoxybenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . .

Mode of Action

Benzofuran-based compounds have been found to have extensive potential as pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action .

Result of Action

Benzofuran-based compounds are known for their wide array of biological activities .

Direcciones Futuras

Benzofuran compounds, including 5-Bromo-7-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing these compounds as potential natural drug lead compounds .

Propiedades

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity investigated for the synthesized 5-Bromo-7-methoxybenzofuran derivatives in this study?

A1: The research primarily focuses on evaluating the antibacterial and antifungal activity of various synthesized 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones. These compounds incorporate the 5-Bromo-7-methoxybenzofuran moiety and are tested for their potential against bacterial and fungal strains. []

Q2: How are the 5-Bromo-7-methoxybenzofuran derivatives synthesized in this study?

A2: The synthesis starts with 5-Bromo-7-methoxy-benzofuran-2-carboxylic acid hydrazide (compound 1). This compound is then reacted with various aldehydes to form Schiff bases. These Schiff bases are further treated with carbon disulfide in the presence of potassium hydroxide and ethanol to yield the final 3-(Substituted-Benzyl)-5-(5-Bromo-7-Methoxy-Benzofuran-2-Yl)-3h-[1,3,4]Oxadiazole-2-Thiones (compound 2). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)